

Thermal Decomposition of 3-Furanboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Furanboronic acid

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Abstract

3-Furanboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, finding extensive use in the development of pharmaceuticals and other complex organic molecules.[1] Despite its widespread application, detailed information regarding its thermal stability and decomposition pathways is not extensively documented in publicly available literature. This technical guide consolidates the known properties of **3-furanboronic acid**, proposes plausible thermal decomposition mechanisms based on the chemistry of related compounds, and provides standardized experimental protocols for its comprehensive thermal analysis. This document aims to serve as a foundational resource for researchers working with this compound, enabling a better understanding of its stability limitations and informing safe handling and reaction optimization.

Introduction

3-Furanboronic acid (CAS No. 55552-70-0) is an organoboron compound featuring a furan ring substituted with a boronic acid functional group.[2] Its utility as a building block in the synthesis of complex molecules is well-established, primarily due to its role in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1][3] The furan moiety is a common scaffold in many biologically active compounds, making **3-furanboronic acid** a key intermediate in medicinal chemistry and drug discovery.[4]

While the synthetic applications of **3-furanboronic acid** are numerous, its thermal stability is a critical parameter that can influence reaction outcomes, product purity, and storage conditions. Boronic acids, in general, are known to be sensitive to heat, which can lead to decomposition via various pathways, including protodeboronation and oxidation.^{[5][6]} For furan-containing molecules, thermal processes can also induce decarboxylation or other ring-opening reactions.^{[7][8][9]} This guide provides a comprehensive overview of the known data and outlines a systematic approach to investigating the thermal decomposition of **3-furanboronic acid**.

Physicochemical Properties of 3-Furanboronic Acid

A summary of the key physicochemical properties of **3-furanboronic acid** is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | References |
|--------------------|---|-------------------------|
| CAS Number | 55552-70-0 | ^{[2][10]} |
| Molecular Formula | C ₄ H ₅ BO ₃ | ^{[2][10]} |
| Molecular Weight | 111.89 g/mol | ^{[2][10]} |
| Appearance | Solid | ^[11] |
| Melting Point | 139-144 °C (decomposes) | ^{[10][12][13]} |
| Solubility | Soluble in methanol | ^{[12][13]} |
| Storage Conditions | Keep in a cool, dark, dry place | ^{[12][14]} |
| Sensitivity | Sensitive to heat | ^{[12][14]} |

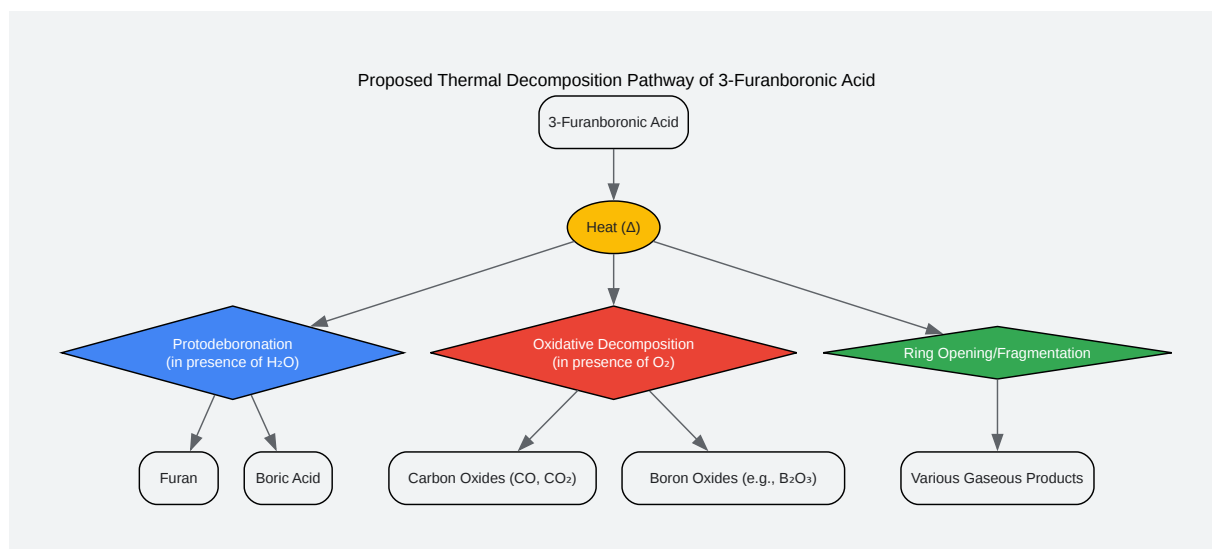
Table 1: Physicochemical Properties of **3-Furanboronic Acid**

Proposed Thermal Decomposition Pathways

In the absence of specific experimental studies on the thermal decomposition of **3-furanboronic acid**, plausible pathways can be proposed based on the known reactivity of furan derivatives and boronic acids. Under fire conditions, hazardous decomposition products include carbon oxides and borane/boron oxides.^[15]

A likely thermal decomposition pathway at elevated temperatures, but below combustion, is protodeboronation, especially in the presence of water, to yield furan and boric acid. Another possibility is decarboxylation, although this is more commonly associated with furoic acids.[7][8][16] The furan ring itself can undergo thermal rearrangement and fragmentation.[9][17][18]

A proposed logical pathway for the thermal decomposition of **3-furanboronic acid** is illustrated in the following diagram.



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Caption: Proposed Thermal Decomposition Pathways for **3-Furanboronic Acid**.

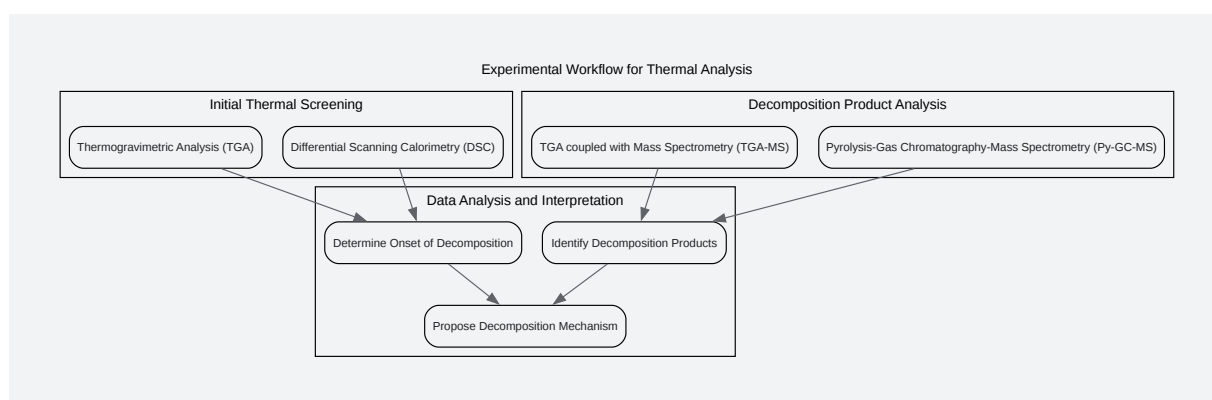
Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal decomposition of **3-furanboronic acid**, a series of analytical techniques should be employed. The following sections detail the proposed

experimental protocols.

Experimental Workflow

A systematic workflow for investigating the thermal decomposition is crucial. The following diagram outlines the key steps, from initial analysis to product identification.



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Caption: A workflow for the thermal analysis of **3-furanboronic acid**.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.^[19] This technique is ideal for determining the onset of decomposition and the temperature ranges of different decomposition stages.

- Instrument: A calibrated thermogravimetric analyzer.

- Sample Preparation: Accurately weigh 5-10 mg of **3-furanboronic acid** into an alumina or platinum crucible.
- Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to distinguish between thermal and oxidative decomposition.
- Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
- Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.^{[20][21][22][23][24]} It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **3-furanboronic acid** into a sealed aluminum pan. An empty sealed pan is used as a reference.
- Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).
- Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
- Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion or decomposition can be calculated from the peak area.

Analysis of Decomposition Products

Identifying the volatile products of thermal decomposition is crucial for elucidating the decomposition mechanism.

- Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): Coupling the TGA instrument to a mass spectrometer allows for the real-time identification of evolved gases as a function of temperature. The mass-to-charge ratio of the evolved species can be correlated with the mass loss events observed in the TGA.
- Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves rapidly heating a small amount of the sample to a specific temperature in an inert atmosphere (pyrolysis), followed by the separation and identification of the degradation products by GC-MS.^{[25][26][27]} This provides a detailed profile of the decomposition products.
 - Pyrolysis Temperature: Based on the TGA results, select several temperatures corresponding to the onset and maximum rate of decomposition.
 - GC Column: A polar capillary column is suitable for separating the potential furan derivatives and other oxygenated products.
 - MS Detection: Use electron ionization (EI) and compare the resulting mass spectra to a library (e.g., NIST) for compound identification.

Summary of Expected Quantitative Data

While specific experimental data for **3-furanboronic acid** is lacking, Table 2 summarizes the types of quantitative data that would be obtained from the proposed experimental protocols.

| Parameter | Analytical Technique | Expected Information |
|--|----------------------|--|
| Onset of Decomposition (°C) | TGA | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (°C) | TGA (DTG curve) | Indicates the temperature(s) of the most rapid decomposition stage(s). |
| Residual Mass (%) | TGA | The percentage of the initial mass remaining at the end of the experiment. |
| Melting Point (°C) | DSC | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (J/g) | DSC | The heat absorbed during melting. |
| Enthalpy of Decomposition (J/g) | DSC | The heat released or absorbed during decomposition. |
| Identity of Decomposition Products | TGA-MS, Py-GC-MS | The chemical structures of the volatile compounds formed during thermal degradation. |

Table 2: Expected Quantitative Data from Thermal Analysis of **3-Furanboronic Acid**

Conclusion

This technical guide provides a framework for understanding and investigating the thermal decomposition of **3-furanboronic acid**. While there is a notable absence of detailed studies on this specific compound, by leveraging knowledge of similar chemical structures and employing standard analytical techniques, a comprehensive thermal stability profile can be established. The proposed experimental protocols for TGA, DSC, and decomposition product analysis will yield crucial quantitative data to inform the safe handling, storage, and application of **3-furanboronic acid** in research and development, particularly within the pharmaceutical

industry. The elucidation of its thermal decomposition pathways will contribute to a more complete understanding of this important synthetic building block.

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